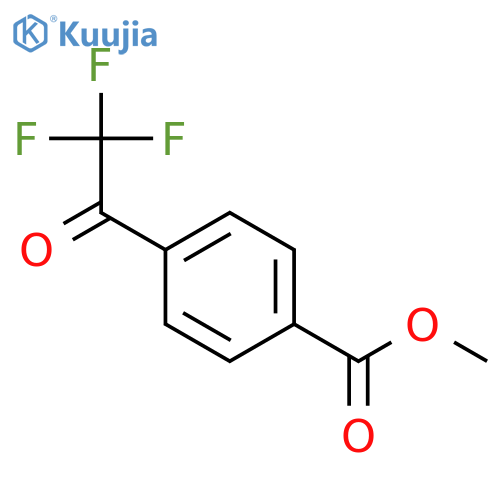

Cas no 62263-12-1 (methyl 4-(trifluoroacetyl)benzoate)

62263-12-1 structure

商品名:methyl 4-(trifluoroacetyl)benzoate

methyl 4-(trifluoroacetyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-(trifluoroacetyl)-, methyl ester

- methyl 4-(2,2,2-trifluoroacetyl)benzoate

- methyl 4-(trifluoroacetyl)benzoate

- LRHOYBJCPJPNSG-UHFFFAOYSA-N

- DTXSID50455465

- Methyl4-(2,2,2-trifluoroacetyl)benzoate

- 4-Trifluoroacetylbenzoic acid methyl ester

- EN300-1928102

- 62263-12-1

- SCHEMBL13037417

-

- インチ: InChI=1S/C10H7F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5H,1H3

- InChIKey: LRHOYBJCPJPNSG-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 232.03471

- どういたいしつりょう: 232.03472857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

- PSA: 43.37

methyl 4-(trifluoroacetyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1928102-0.5g |

methyl 4-(trifluoroacetyl)benzoate |

62263-12-1 | 0.5g |

$616.0 | 2023-09-17 | ||

| Enamine | EN300-1928102-0.25g |

methyl 4-(trifluoroacetyl)benzoate |

62263-12-1 | 0.25g |

$591.0 | 2023-09-17 | ||

| Enamine | EN300-1928102-5.0g |

methyl 4-(trifluoroacetyl)benzoate |

62263-12-1 | 5g |

$2525.0 | 2023-05-31 | ||

| Enamine | EN300-1928102-10.0g |

methyl 4-(trifluoroacetyl)benzoate |

62263-12-1 | 10g |

$3746.0 | 2023-05-31 | ||

| Enamine | EN300-1928102-0.05g |

methyl 4-(trifluoroacetyl)benzoate |

62263-12-1 | 0.05g |

$539.0 | 2023-09-17 | ||

| Enamine | EN300-1928102-2.5g |

methyl 4-(trifluoroacetyl)benzoate |

62263-12-1 | 2.5g |

$1260.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637632-1g |

Methyl 4-(2,2,2-trifluoroacetyl)benzoate |

62263-12-1 | 98% | 1g |

¥4438.00 | 2024-05-06 | |

| Enamine | EN300-1928102-0.1g |

methyl 4-(trifluoroacetyl)benzoate |

62263-12-1 | 0.1g |

$565.0 | 2023-09-17 | ||

| Enamine | EN300-1928102-5g |

methyl 4-(trifluoroacetyl)benzoate |

62263-12-1 | 5g |

$1862.0 | 2023-09-17 | ||

| Enamine | EN300-1928102-1g |

methyl 4-(trifluoroacetyl)benzoate |

62263-12-1 | 1g |

$642.0 | 2023-09-17 |

methyl 4-(trifluoroacetyl)benzoate 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

62263-12-1 (methyl 4-(trifluoroacetyl)benzoate) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量